molecular formula C12H11ClN2O2S B3046761 N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide CAS No. 1296172-32-1

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide

Cat. No. B3046761
CAS RN: 1296172-32-1
M. Wt: 282.75
InChI Key: MLENHBRKEROBDL-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a type of medication that can help to reduce inflammation and treat certain autoimmune diseases.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide, focusing on six unique applications:

Pharmaceutical Development

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide is extensively studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as cancer, inflammation, and bacterial infections due to its ability to inhibit specific enzymes and proteins .

Protein Kinase Inhibition

This compound has shown promise as a protein kinase inhibitor. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play crucial roles in cell signaling. Inhibiting these enzymes can be beneficial in treating diseases like cancer, where abnormal kinase activity is often observed . Studies have demonstrated its potential to inhibit kinases such as MPS1, which is involved in cell division and cancer progression .

Material Science

In material science, N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide is used as a building block for creating complex organic compounds. Its derivatives can form coordination complexes with metals, which are useful in catalysis and the development of new materials with unique properties . These complexes can be applied in various industrial processes, including the synthesis of fine chemicals and polymers.

Optoelectronic Applications

The compound is also investigated for its optoelectronic properties. Researchers have synthesized derivatives that exhibit significant nonlinear optical properties, making them suitable for applications in photonics and optoelectronics . These materials can be used in devices such as optical switches, frequency converters, and laser systems, contributing to advancements in telecommunications and information technology.

Environmental Chemistry

In environmental chemistry, N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide is studied for its potential use in pollution control and environmental remediation. Its ability to form stable complexes with heavy metals makes it a candidate for removing toxic metals from contaminated water and soil. This application is crucial for addressing environmental pollution and protecting ecosystems.

Agricultural Chemistry

The compound is also explored for its applications in agricultural chemistry. It can be used as a precursor for synthesizing agrochemicals, such as herbicides and pesticides. These agrochemicals help in protecting crops from pests and diseases, thereby improving agricultural productivity and food security.

properties

IUPAC Name

N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-9-4-2-3-5-11(9)18(16,17)15-10-6-7-12(13)14-8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLENHBRKEROBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209518
Record name Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide

CAS RN

1296172-32-1
Record name Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296172-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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